molecular formula C17H22N2O3 B8770684 Tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 871112-38-8

Tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B8770684
CAS No.: 871112-38-8
M. Wt: 302.37 g/mol
InChI Key: LWZHDEZITOLTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

871112-38-8

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(20)19-10-8-17(21,9-11-19)14-6-4-13(12-18)5-7-14/h4-7,21H,8-11H2,1-3H3

InChI Key

LWZHDEZITOLTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate (compound 1.1, 36 g, 101.05 mmol, 1.00 equiv), Pd(PPh3)4 (11.7 g, 10.12 mmol, 0.05 equiv), and Zn(CN)2 (17.9 g, 152.44 mmol, 1.51 equiv) in DMF (400 mL) under nitrogen was stirred overnight at 80° C. After reaching ambient temperature, the reaction was then quenched by the addition of 600 mL of FeSO4 (aq., sat.) and diluted with ethyl acetate. The resulting mixture was stirred vigorously then filtered through celite and washed with 1 M FeSO4, water, and ethyl acetate. The layers were separated and the aqueous phase was extracted with 2×300 mL of ethyl acetate. The combined organic layers were washed with 1×200 mL of potassium carbonate (aq., sat.) followed by 1×200 mL of brine, dried (Na2SO4), and concentrated under reduced pressure. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:200-1:5) as eluent to yield 23 g (75%) of the title compound as a white solid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
17.9 g
Type
catalyst
Reaction Step One
Yield
75%

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